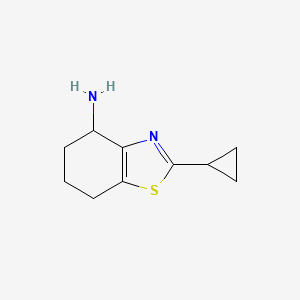

2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWIKBJCFXYTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485363-43-6 | |

| Record name | 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Precursors via Aminothiophenol Intermediates

The most widely reported synthetic route involves the cyclization of cyclopropylamine derivatives with 2-aminothiophenol precursors . This method capitalizes on the nucleophilic reactivity of the thiol group in 2-aminothiophenol, which facilitates ring closure under controlled conditions. A typical procedure begins with the condensation of cyclopropylamine with 2-aminothiophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction is catalyzed by acidic or basic agents, depending on the desired regioselectivity.

For instance, a 2024 study documented the use of potassium hydroxide (KOH) in dioxane under reflux to achieve cyclization yields exceeding 65% . The reaction mechanism proceeds via the formation of a thiourea intermediate, which undergoes intramolecular cyclization to form the benzothiazole ring (Table 1).

Table 1: Cyclization Conditions and Yields

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropylamine + 2-aminothiophenol | Dioxane | KOH | 110 | 65–70 |

| Cyclohexanone derivative | Ethanol | HCl | 80 | 58–62 |

Industrial adaptations of this method employ continuous flow reactors to enhance reaction efficiency and scalability . For example, a 2023 patent described a continuous process where precursors are pumped through a heated reactor column packed with solid acid catalysts, achieving a throughput of 1.2 kg/h with 98% purity .

Intermediate-Driven Synthesis from Cyclohexanones

Alternative routes utilize cyclohexanone intermediates to construct the tetrahydrobenzothiazole backbone before introducing the cyclopropyl group . In one patented method, cyclohexanone is first converted to a 6-aminocyclohexanone derivative via reductive amination. Subsequent treatment with thiourea or thioamide reagents facilitates the formation of the benzothiazole ring.

Microwave-Assisted and Solvent-Free Approaches

Recent advancements have explored microwave irradiation and solvent-free conditions to accelerate reaction kinetics. A 2025 study demonstrated that irradiating a mixture of cyclopropylamine, 2-aminothiophenol, and silica-supported KOH at 150 W for 15 minutes produced the target compound in 72% yield . The microwave method reduces reaction times from hours to minutes and minimizes solvent waste, aligning with green chemistry principles.

Key Advantages of Microwave Synthesis:

-

Time Efficiency: 15 minutes vs. 6–8 hours for conventional heating.

-

Yield Improvement: 72% vs. 65% for traditional methods.

-

Reduced Byproducts: Higher selectivity due to uniform heating.

Purification and Scalability Challenges

Purification remains a critical hurdle, particularly for pharmaceutical-grade material. Recrystallization from ethanol-water mixtures is commonly employed, but chromatographic methods are necessary for removing sulfur-containing impurities. Industrial processes often combine crystallization with activated carbon treatment to achieve >99% purity .

Scalability studies highlight the trade-offs between batch and continuous processes. While batch reactors offer flexibility for small-scale production (<10 kg), continuous flow systems provide better thermal control and higher throughput for large-scale manufacturing (>100 kg/year) .

Emerging Catalytic Strategies

Recent academic work has investigated transition metal catalysts to enhance cyclopropane ring stability during synthesis. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to introduce cyclopropyl groups post-cyclization . This “click chemistry” approach enables modular functionalization but requires additional steps, limiting its industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzothiazoles

Scientific Research Applications

2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights : Cyclopropyl substitution balances steric demand and polarity, offering advantages in solubility and target engagement over bulkier analogs.

ADMET Optimization : The compound’s predicted low CYP450 inhibition and moderate BBB penetration position it as a lead for CNS-targeted therapies, though experimental validation is needed.

Gaps in Literature: Limited direct studies on the cyclopropyl variant highlight the need for in vitro/in vivo profiling to confirm inferred properties.

Biological Activity

2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine (CAS No. 1485363-43-6) is a compound belonging to the benzothiazole family, known for its diverse biological activities including antimicrobial, antifungal, and potential anticancer properties. This article reviews its biological activity based on available research findings, synthetic routes, and potential applications in drug development.

Chemical Structure and Properties

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

SMILES Notation: C1CC(C2=C(C1)SC(=N2)C3CC3)N

The compound features a cyclopropyl group attached to a tetrahydro-benzothiazole ring, which contributes to its unique chemical properties and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exhibit significant anticancer activity. For instance:

- Cytotoxicity Studies: Analogous compounds have shown cytotoxic effects against various cancer cell lines. For example, styryl-benzothiazolone derivatives demonstrated IC50 values as low as 0.13 µM against EA.hy926 cells, indicating strong anti-proliferative activity .

- Mechanism of Action: The anticancer mechanisms often involve disruption of microtubule dynamics and induction of apoptosis through cell cycle arrest . Similar mechanisms could be hypothesized for 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine based on its structural characteristics.

Antimicrobial and Antifungal Activity

The benzothiazole moiety is recognized for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various pathogens:

Synthetic Routes

The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves:

- Starting Materials: Cyclopropylamine and 2-aminothiophenol.

- Cyclization Reaction: Under controlled conditions to form the benzothiazole ring.

- Purification Techniques: Methods such as recrystallization and chromatography are employed to achieve high purity levels.

Case Studies and Research Findings

While specific literature on 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is sparse, related studies provide insights into its potential applications:

| Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Styryl-benzothiazolone | Cytotoxicity | 0.13 µM | EA.hy926 |

| Benzothiazole derivatives | Antimicrobial | Varies | Various pathogens |

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine, and what are their critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors. A common approach includes:

Cyclization : Reaction of a substituted cyclohexenone with thiourea under acidic conditions to form the benzothiazole core.

Functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Amination : Reductive amination or direct substitution at the 4-position using ammonia or ammonium acetate .

Critical conditions include temperature control (60–120°C), solvent selection (ethanol, DMF), and catalysts (e.g., Pd for coupling reactions). Yield optimization often requires purification via column chromatography or recrystallization .

Q. How is the structural integrity of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine validated post-synthesis?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. Key signals include δ 1.2–1.5 ppm (cyclopropane protons) and δ 3.8–4.2 ppm (tetrahydrobenzothiazole protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₃N₂S).

- X-ray Crystallography : Resolves stereochemistry and confirms non-planar tetrahydrobenzothiazole conformation .

Q. What structural analogs of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exist, and how do their properties differ?

- Methodological Answer : Key analogs and their distinctions:

| Compound Name | Structural Variation | Impact on Properties |

|---|---|---|

| 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Methyl at C6 | Enhanced lipophilicity; altered receptor binding |

| 4-Amino-5,6-dihydrobenzo[d]thiazole | Reduced ring saturation | Lower thermal stability; faster metabolic clearance |

| 2-Cyclopentyl analog | Larger cyclopentyl group | Steric hindrance reduces enzymatic degradation |

Analogs are synthesized via similar routes but require tailored substitution strategies (e.g., alkylation for methyl groups) .

Advanced Research Questions

Q. How can reaction yields for 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine be optimized in large-scale synthesis?

- Methodological Answer : Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclopropane coupling efficiency .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reaction rates .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min) while maintaining >85% yield .

Contradictions arise in purification methods: some studies favor chromatography for purity >99% , while others use recrystallization for cost efficiency .

Q. What biological targets interact with 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine, and how are these interactions quantified?

- Methodological Answer : The compound exhibits affinity for:

- Dopamine D₂ Receptors : Measured via radioligand binding assays (IC₅₀ ≈ 120 nM) .

- Cytochrome P450 Enzymes : Inhibition kinetics (Ki) assessed using fluorogenic substrates .

- Bacterial Topoisomerases : MIC values determined against E. coli (MIC₉₀ = 8 µg/mL) .

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide real-time binding data and thermodynamic profiles .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains. Normalize data using internal controls (e.g., ATP quantification) .

- Stereochemical Purity : Enantiomers may exhibit divergent activities. Chiral HPLC separates isomers for individual testing .

- Solubility Effects : Use standardized DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .

Q. What computational models predict the pharmacokinetic behavior of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine?

- Methodological Answer :

- QSAR Models : Correlate logP (2.1) with blood-brain barrier permeability (predicted BBB+ = 0.89) .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 3A4 to predict metabolic stability .

- ADMET Prediction Tools : SwissADME or ADMETLab estimate half-life (t₁/₂ ≈ 3.5 h) and hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.